

NMR Characterization of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid: A Comparative Guide

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Compound of Interest

Compound Name: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

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For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**, a molecule of interest in medicinal chemistry. While direct and complete experimental ^1H and ^{13}C NMR data for this specific compound is not readily available in public literature, this guide offers a detailed comparison with structurally related analogs and precursors to aid in its identification and characterization.

Comparative ^1H NMR Data

The ^1H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The expected signals for **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** can be inferred by comparing data from similar structures. The key signals would arise from the protons of the butanoic acid chain and the bromophenyl group.

Compound	Chemical Shift (δ) in ppm and Multiplicity
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid (Predicted)	Aromatic protons (AA'BB' system): ~7.5-7.7 (d) and ~7.4-7.6 (d)NH proton: ~10.0-10.5 (s)CH ₂ - C=O: ~2.6 (t)CH ₂ -COOH: ~2.5 (t)COOH proton: ~12.0 (s)
Succinanilic acid (non-brominated analog) ^[1]	Aromatic protons: 7.0-7.6 (m)NH proton: Not specifiedCH ₂ protons: 2.6 (s)
Succinic acid ^[2] ^[3]	CH ₂ protons: 2.425 (s) in DMSO-d ₆ , 2.671 (s) in D ₂ O
4-Bromobutyric acid ^[4]	CH ₂ -Br: ~3.5 (t)CH ₂ -CH ₂ Br: ~2.2 (m)CH ₂ - COOH: ~2.5 (t)

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The predicted chemical shifts for the target compound are compared with its non-brominated analog and a related ester.

Compound	Chemical Shift (δ) in ppm
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid (Predicted)	C=O (amide): ~171C=O (acid): ~174Aromatic C-Br: ~115Aromatic C-N: ~138Aromatic CH: ~121, ~132CH ₂ -C=O: ~31CH ₂ -COOH: ~29
Succinanilic acid (non-brominated analog) ^[1]	C=O (amide): 171.2C=O (acid): 174.1Aromatic C-N: 138.8Aromatic CH: 119.2, 123.5, 128.8CH ₂ -C=O: 31.2CH ₂ -COOH: 29.2
4-Bromobutanoic acid, phenyl ester ^[5]	C=O: 171.7Aromatic C-O: 150.5Aromatic CH: 121.6, 126.1, 129.4CH ₂ -Br: 32.5CH ₂ -CH ₂ Br: 27.5CH ₂ -C=O: 32.8

Experimental Protocols

A general experimental protocol for obtaining high-quality ^1H and ^{13}C NMR spectra for compounds like **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** is as follows.[\[6\]](#)[\[7\]](#)

Sample Preparation:

- Weigh 5-10 mg of the purified, dry compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d_6 is often suitable for this type of compound due to the presence of amide and carboxylic acid protons.
- Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-2 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: Approximately 16 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

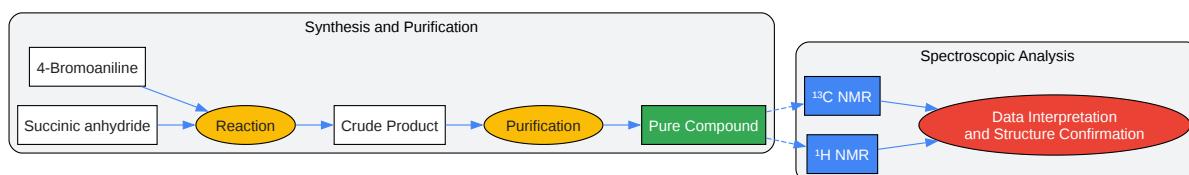
^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher (corresponding to the ^1H frequency) NMR spectrometer.

- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Technique: Proton-decoupled (to simplify the spectrum to singlets for each carbon).
 - Relaxation delay (d1): 2-5 seconds.
 - Spectral width: Approximately 220 ppm.
- Processing: Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a target compound like **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**.



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Caption: Workflow for the synthesis and NMR characterization.

Structure and Atom Numbering

The diagram below shows the chemical structure of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** with a proposed numbering scheme to facilitate the assignment of NMR

signals.

Caption: Structure with atom numbering for NMR assignment.

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